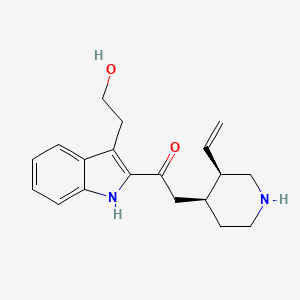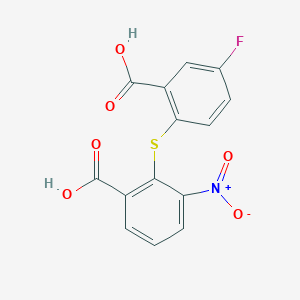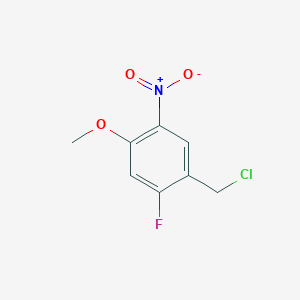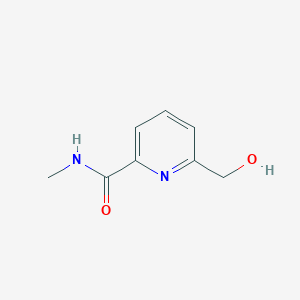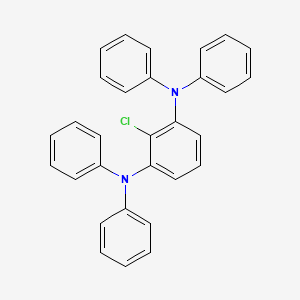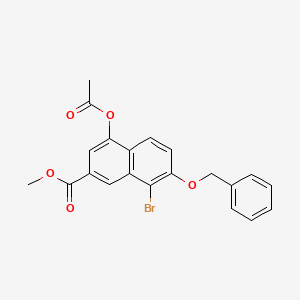
Butylphenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butylphenylurea can be synthesized through several methods. One common approach involves the reaction of phenylisocyanate with butylamine. This reaction typically occurs under mild conditions and can be catalyzed by various agents to improve yield and efficiency .
Another method involves the transamidation of 1,3-diphenylurea with n-butylamine in the presence of a catalyst such as triethylenediamine. This reaction is carried out in a solvent like dioxane and involves the nucleophilic attack of the amine on the carbonyl carbon of the urea .
Industrial Production Methods
Industrial production of this compound often utilizes large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is typically heated and stirred to ensure complete conversion. After the reaction, the product is purified through crystallization or distillation to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Butylphenylurea undergoes various chemical reactions, including:
Substitution Reactions: It can react with halogens or other electrophiles to form substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Polymerization: It can participate in polymerization reactions to form polyurethaneureas, which have applications in the production of elastomers and coatings.
Common Reagents and Conditions
Phenylisocyanate: Used in the synthesis of this compound.
Triethylenediamine: A catalyst for transamidation reactions.
Solvents: Dioxane and other organic solvents are commonly used in these reactions.
Major Products Formed
Substituted this compound: Formed through substitution reactions.
Polyurethaneureas: Formed through polymerization reactions.
Applications De Recherche Scientifique
Butylphenylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a biochemical reagent.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of butylphenylurea involves its interaction with various molecular targets. In polymerization reactions, it acts as a monomer that can form bonds with other molecules to create larger structures. The specific pathways and molecular targets depend on the reaction conditions and the presence of catalysts .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylurea: Similar structure but lacks the butyl group.
Diphenylurea: Contains two phenyl groups instead of one butyl and one phenyl group.
Butylurea: Contains a butyl group but lacks the phenyl group.
Uniqueness
Butylphenylurea is unique due to its combination of butyl and phenyl groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in chemistry and industry .
Propriétés
Numéro CAS |
62641-29-6 |
|---|---|
Formule moléculaire |
C11H16N2O |
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
1-butyl-1-phenylurea |
InChI |
InChI=1S/C11H16N2O/c1-2-3-9-13(11(12)14)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,14) |
Clé InChI |
GOGYHVOOMHFPAC-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C1=CC=CC=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


